molecular formula C18H18O4 B10825173 Phenylethyl 3-methylcaffeate CAS No. 132335-98-9

Phenylethyl 3-methylcaffeate

Cat. No.: B10825173
CAS No.: 132335-98-9
M. Wt: 298.3 g/mol
InChI Key: CZQNYPBIOHVQQN-CSKARUKUSA-N
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Description

Phenylethyl 3-methylcaffeate is a caffeic acid ester found in propolis, a resin produced by honeybees. This compound has garnered attention due to its anticancer properties, particularly in the chemoprevention of colon carcinogenesis .

Chemical Reactions Analysis

Types of Reactions

Phenylethyl 3-methylcaffeate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a model compound in studying esterification and other organic reactions.

    Biology: Investigated for its role in modulating enzyme activities and signal transduction pathways.

    Medicine: Demonstrated anticancer properties, particularly in the prevention of colon cancer.

Comparison with Similar Compounds

Phenylethyl 3-methylcaffeate is similar to other caffeic acid esters, such as:

This compound stands out due to its specific effects on PI-PLC and LOX activities, making it a unique candidate for further research and development in cancer prevention .

Properties

IUPAC Name

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQNYPBIOHVQQN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021143
Record name Phenylethyl-3-methylcaffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71835-85-3, 132335-98-9
Record name Phenylethyl 3-methylcaffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylethyl-3-methylcaffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl ferulate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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